Chloropolysporin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

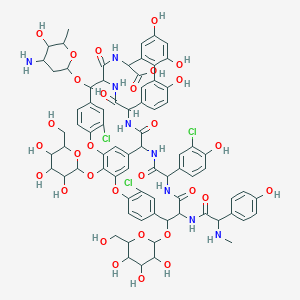

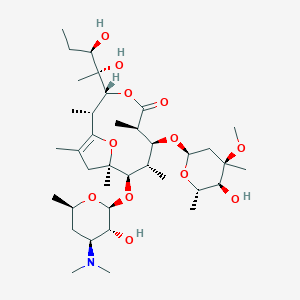

Antibiotics have revolutionized the field of medicine and saved countless lives since their discovery. Chloropolysporin C is a promising antibiotic that has gained attention due to its potent antimicrobial properties. It is a natural product isolated from the fermentation broth of the bacterium Streptomyces viridochromogenes. Chloropolysporin C is a macrocyclic lactone containing a unique 5-8-5 ring system.

Mécanisme D'action

The mechanism of action of Chloropolysporin C involves the inhibition of bacterial cell wall synthesis. It binds to the bacterial cell wall precursor lipid II, preventing its incorporation into the cell wall. This leads to the inhibition of cell wall synthesis and eventual cell death. Chloropolysporin C has also been shown to disrupt bacterial membrane integrity, leading to leakage of intracellular contents.

Effets Biochimiques Et Physiologiques

Chloropolysporin C has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Chloropolysporin C has also been found to have immunomodulatory effects, stimulating the production of cytokines and chemokines. Moreover, it has been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

Chloropolysporin C has several advantages for lab experiments. It has potent antimicrobial activity against a wide range of bacteria and fungi, making it a useful tool for microbiology research. Chloropolysporin C is also relatively stable and can be stored for long periods without significant degradation. However, Chloropolysporin C has some limitations for lab experiments. Its synthesis can be challenging, and it is relatively expensive compared to other antibiotics. Moreover, Chloropolysporin C can have variable activity against different bacterial strains, making it essential to determine the minimum inhibitory concentration for each strain.

Orientations Futures

For Chloropolysporin C include the development of analogs with improved properties and investigation of its immunomodulatory and anti-inflammatory properties for potential therapeutic applications.

Méthodes De Synthèse

Chloropolysporin C can be synthesized through a multi-step process that involves the isolation of the natural product, modification of the molecule, and purification. The isolation of Chloropolysporin C involves the fermentation of Streptomyces viridochromogenes in a suitable growth medium. The crude extract is then purified using various chromatographic techniques to obtain pure Chloropolysporin C. The modification of the molecule can be achieved through chemical or enzymatic methods to produce analogs with improved properties.

Applications De Recherche Scientifique

Chloropolysporin C has been extensively studied for its antimicrobial properties. It has shown potent activity against a wide range of bacteria, including drug-resistant strains. Chloropolysporin C has also demonstrated antifungal activity against various fungi. Moreover, it has been found to have antitumor and antiviral activities. Chloropolysporin C has been used in various scientific research applications, including drug discovery, microbiology, and biotechnology.

Propriétés

Numéro CAS |

105650-12-2 |

|---|---|

Nom du produit |

Chloropolysporin C |

Formule moléculaire |

C77H79Cl3N8O30 |

Poids moléculaire |

1702.8 g/mol |

Nom IUPAC |

2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5,15-dichloro-22-(3-chloro-4-hydroxyphenyl)-32,35,37-trihydroxy-19-[[2-(4-hydroxyphenyl)-2-(methylamino)acetyl]amino]-20,23,26,42,44-pentaoxo-18,48-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C77H79Cl3N8O30/c1-26-59(96)40(81)23-50(111-26)116-66-30-7-13-44(38(79)17-30)112-46-19-32-20-47(68(46)118-77-65(102)63(100)61(98)49(25-90)115-77)113-45-14-8-31(18-39(45)80)67(117-76-64(101)62(99)60(97)48(24-89)114-76)58(87-69(103)52(82-2)27-3-9-33(91)10-4-27)73(107)84-54(29-6-12-42(94)37(78)16-29)70(104)85-55(32)72(106)83-53-28-5-11-41(93)35(15-28)51-36(21-34(92)22-43(51)95)56(75(109)110)86-74(108)57(66)88-71(53)105/h3-22,26,40,48-50,52-67,76-77,82,89-102H,23-25,81H2,1-2H3,(H,83,106)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,88,105)(H,109,110) |

Clé InChI |

ZRPIIHCQSYHVEJ-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C(C=C8)C(C(C(=O)NC(C(=O)N6)C9=CC(=C(C=C9)O)Cl)NC(=O)C(C1=CC=C(C=C1)O)NC)OC1C(C(C(C(O1)CO)O)O)O)Cl)OC1C(C(C(C(O1)CO)O)O)O)OC1=C(C=C2C=C1)Cl)O)C(=O)O)N)O |

Synonymes |

chloropolysporin C chloropolysporin-C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)